

9-Azabicyclo[3.3.1]nonane n-oxyl CAS number

31785-68-9

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Compound of Interest

Compound Name: 9-Azabicyclo[3.3.1]nonane n-oxyl

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An In-depth Technical Guide to 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO), a stable nitroxyl radical with significant applications in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its physicochemical properties, synthesis, and catalytic applications, with a focus on experimental protocols and mechanistic insights.

Introduction

9-Azabicyclo[3.3.1]nonane-N-oxyl, commonly known as ABNO, is a stable organic radical belonging to the class of nitroxyl radicals.[1] Its rigid bicyclic structure results in less steric hindrance around the nitroxyl group compared to the widely used (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). This structural feature imparts higher reactivity and efficiency as a catalyst in oxidation reactions, most notably in the aerobic oxidation of alcohols to aldehydes and ketones.[2][3] These carbonyl compounds are crucial intermediates in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[4]

The utility of ABNO is particularly pronounced in copper-catalyzed oxidation systems, where it serves as a co-catalyst to facilitate the aerobic oxidation of a broad range of alcohols, including primary, secondary, allylic, benzylic, and aliphatic substrates, with high efficiency under mild conditions.[5] This makes ABNO an invaluable tool for medicinal chemists and drug



development professionals who require selective and efficient methods for the synthesis of complex molecules.[4]

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of ABNO.

Table 1: Physicochemical Properties of 9-Azabicyclo[3.3.1]nonane-N-oxyl

Property	Value	Reference(s)
CAS Number	31785-68-9	[6]
Molecular Formula	C ₈ H ₁₄ NO	[6]
Molecular Weight	140.20 g/mol	[6]
Appearance	Red solid	
Melting Point	65-70 °C	[4]
Storage Conditions	2-8°C, under inert atmosphere [6]	
Boiling Point (Predicted)	243.0 ± 7.0 °C at 760 mmHg	_
Density (Predicted)	1.1 ± 0.1 g/cm ³	_
Flash Point (Predicted)	97.3 ± 16.8 °C	

Table 2: Spectral Data for 9-Azabicyclo[3.3.1]nonane-N-oxyl and Its Precursor



Spectral Data Type	Compound	Details	Reference(s)
¹H NMR	9- Azabicyclo[3.3.1]nona ne (precursor)	(400 MHz, CDCl ₃) δ: 3.57 (br. s, 2H), 2.41– 2.18 (m, 2H), 2.05– 1.88 (m, 4H), 1.80– 1.59 (m, 6H)	
¹³ C NMR	9- Azabicyclo[3.3.1]nona ne (precursor)	(101 MHz, CDCl ₃) δ: 46.39, 27.05, 18.65	
HRMS (EI)	9- Azabicyclo[3.3.1]nona ne-N-oxyl	[M]+/z calculated: 140.1075, measured: 140.1075	_

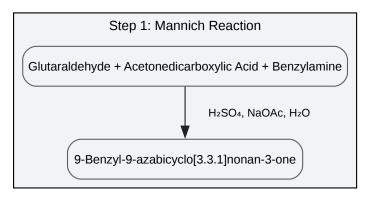
Note: Due to the paramagnetic nature of the nitroxyl radical, obtaining well-resolved ¹H and ¹³C NMR spectra for ABNO is challenging and not commonly reported in the literature.

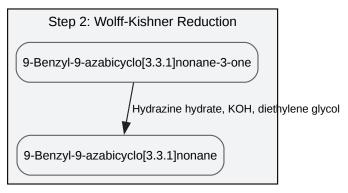
Synthesis of 9-Azabicyclo[3.3.1]nonane-N-oxyl

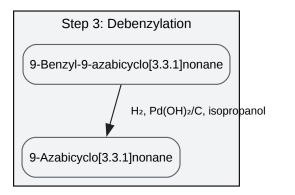
A reliable and practical multi-step synthesis of ABNO has been published in Organic Syntheses. The overall workflow is depicted below.

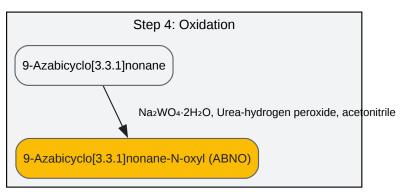


Synthesis Workflow of ABNO









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A simplified workflow for the synthesis of ABNO.



Experimental Protocol: Synthesis of 9-Azabicyclo[3.3.1]nonane-N-oxyl

The following is a summarized protocol based on the detailed procedure from Organic Syntheses.

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

- To a cooled (0-10 °C) aqueous solution of benzylamine, slowly add 18% sulfuric acid.
- To this mixture, add 50% aqueous glutaraldehyde followed by acetonedicarboxylic acid while maintaining the temperature below 5 °C.
- Add a 9% sodium acetate solution and age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours.
- Adjust the pH to 2 with 18% sulfuric acid and extract with MTBE to remove impurities.
- Basify the aqueous layer to pH 8 with 20% sodium carbonate in the presence of heptane and silica gel.
- Separate the organic layer, dry with sodium sulfate, and concentrate to yield the product.

Step 2: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonane

- To 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, add hydrazine hydrate and heat the mixture.
- Add potassium hydroxide and diethylene glycol, and heat to a higher temperature to effect the Wolff-Kishner reduction.
- The product is isolated by azeotropic distillation with water.

Step 3: Synthesis of 9-Azabicyclo[3.3.1]nonane

- In a hydrogenation reactor, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonane in isopropanol.
- Add Pd(OH)₂ on carbon (20 wt%).



- Hydrogenate the mixture under pressure until the reaction is complete.
- Filter the catalyst and concentrate the filtrate to obtain the product.

Step 4: Synthesis of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)

- Dissolve 9-azabicyclo[3.3.1]nonane in acetonitrile.
- Add sodium tungstate dihydrate (Na₂WO₄·2H₂O).
- Slowly add urea-hydrogen peroxide complex.
- Stir the reaction mixture at room temperature.
- After completion, dilute with water and extract with chloroform.
- Dry the combined organic layers with potassium carbonate and purify by flash column chromatography to yield ABNO as a red solid.

Applications in Drug Development and Organic Synthesis

The primary role of ABNO in drug development is as a highly efficient and selective catalyst for the oxidation of alcohols to carbonyl compounds. This transformation is fundamental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Aerobic Oxidation of Alcohols

ABNO is a key component in modern aerobic oxidation reactions, often used in conjunction with a transition metal co-catalyst, such as copper. The "Stahl Oxidation" is a prominent example, which utilizes a Cu(I)/ABNO catalytic system.[4][5]

Advantages over TEMPO-based systems:

 Broader Substrate Scope: ABNO is effective for the oxidation of both primary and secondary alcohols, as well as sterically hindered substrates, where TEMPO-based systems may be less reactive.[5]

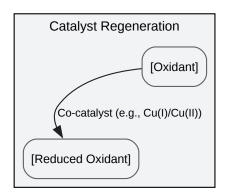


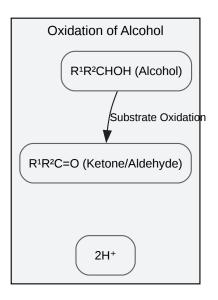
 Higher Catalytic Activity: Due to its reduced steric hindrance, ABNO often exhibits higher catalytic activity, allowing for lower catalyst loadings and faster reaction times.[3]

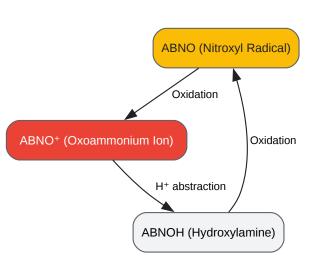
Catalytic Cycle of ABNO in Alcohol Oxidation

The catalytic cycle involves the oxidation of the nitroxyl radical to an oxoammonium ion, which is the active oxidant. The alcohol is then oxidized by the oxoammonium ion, regenerating the hydroxylamine, which is subsequently re-oxidized to the nitroxyl radical to complete the cycle.

Catalytic Cycle of ABNO in Alcohol Oxidation







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